molecular formula C12H16FNO B8732666 4-[(4-fluorophenyl)methyl]piperidin-4-ol

4-[(4-fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B8732666
M. Wt: 209.26 g/mol
InChI Key: XNOZKVAOXOLUBS-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methyl]piperidin-4-ol is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring .

Scientific Research Applications

4-[(4-fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2

InChI Key

XNOZKVAOXOLUBS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-(4-fluorobenzyl)-4-hydroxypiperidine (520 mg, 1.7 mmol), 5% Pd/C (150 mg) and EtOH (15 mL) was shaken under H2 (30 psi) for 14 h and filtered. The filtrate was evaporated to give 350 mg (98%) of the title compound as a yellowish oil. 1H NMR (CDCl3), 1.45-1.64 (m, 6H), 2.792 (s, 2H), 2.63-2.96 (m, 4H), 6.97-7.02 (m, 2H), 7.14-7.19 (m, 2H).
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
98%

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